N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
This compound features a cyclopropane ring fused to a 1-(4-fluorophenyl) group and linked via a carboxamide bridge to a 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety. The spirocyclic acetal (1,4-dioxaspiro[4.5]decane) confers rigidity and metabolic stability, while the 4-fluorophenyl group may enhance lipophilicity and receptor-binding interactions.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO3/c20-15-6-4-14(5-7-15)18(10-11-18)17(22)21-12-16-13-23-19(24-16)8-2-1-3-9-19/h4-7,16H,1-3,8-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHKGZAEBWLFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Spirocyclic Ketal Core
The 1,4-dioxaspiro[4.5]decane scaffold is synthesized via acid-catalyzed ketalization of cyclohexanone with ethylene glycol. Cyclohexanone reacts with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) under reflux in toluene, yielding the spirocyclic ketal 1,4-dioxaspiro[4.5]decane (Figure 2A). This method, optimized for scalability, achieves yields exceeding 80% under Dean-Stark conditions to remove water.
Synthesis of 1-(4-Fluorophenyl)cyclopropane-1-carboxylic Acid
Cyclopropanation of 4-Fluorostyrene
The cyclopropane ring is constructed via transition metal-catalyzed cyclopropanation . Treatment of 4-fluorostyrene with ethyl diazoacetate in the presence of rhodium(II) acetate dimer generates ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate (Figure 3A). This method, adapted from analogous protocols for arylcyclopropanes, proceeds via a carbene insertion mechanism, affording the cyclopropane in 65–70% yield.
Hydrolysis to the Carboxylic Acid
Saponification of the ethyl ester with lithium hydroxide in tetrahydrofuran (THF)/water at 60°C produces 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid (Figure 3B). Acidification with hydrochloric acid precipitates the product, which is isolated by filtration in >90% purity.
Amide Bond Formation
Coupling Reagents and Conditions
The final amide bond is forged using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Equimolar amounts of the amine and carboxylic acid are stirred at room temperature for 12–16 hours, yielding N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide (Figure 4). Purification via silica gel chromatography (ethyl acetate/hexanes) affords the target compound in 75–85% yield.
Alternative Coupling Strategies
PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dimethylformamide (DMF) at 0°C to room temperature offers a higher-yielding (90%) but costlier alternative.
Optimization of Reaction Conditions
Spirocyclic Amine Synthesis
Sonochemical methods , employing montmorillonite KSF as a catalyst, enhance reaction rates and yields for spirocyclic ketals (e.g., 50–55% yield in 45 minutes). Applying ultrasound irradiation (40 kHz) to the ketalization of cyclohexanone with ethylene glycol reduces reaction times from 6 hours to 1 hour.
Cyclopropanation Efficiency
Solvent effects critically influence cyclopropanation yields. Dichloroethane (DCE) outperforms toluene or acetonitrile, minimizing side reactions and improving diastereoselectivity.
Analytical Characterization
Spectroscopic Data
- FTIR (KBr): 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-F).
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 2H, aromatic), 4.10–3.80 (m, 4H, dioxane), 3.40 (s, 2H, CH₂NH), 1.80–1.20 (m, 10H, spiro-CH₂), 1.30–1.10 (m, 4H, cyclopropane).
- ¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 162.0 (d, J = 245 Hz, C-F), 109.5 (spiro-C), 35.2 (cyclopropane-C), 25.8–22.1 (spiro-CH₂).
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₅FN₂O₃ |
| Molecular Weight | 360.43 g/mol |
| Melting Point | 128–130°C |
| Solubility | DMSO, CHCl₃, Ethyl Acetate |
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Functional Group Impact
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide?
- Methodology : The synthesis typically involves cyclopropanation of enamide precursors (e.g., 1-(4-fluorophenyl)cycloprop-2-ene-1-carboxamide derivatives) followed by coupling with a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group. Key steps include:
- Cyclopropanation : Use of phenol derivatives (e.g., 4-methoxyphenol) under conditions optimized for diastereoselectivity (e.g., dr 17:1 to 23:1 in similar compounds) .
- Purification : Preparative column chromatography (silica gel, hexanes/EtOAc gradients) to isolate the product .
- Characterization : ¹H/¹³C NMR, IR, and HRMS for structural confirmation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for cyclopropane protons (δ ~1.5–2.5 ppm), fluorophenyl aromatic protons (δ ~7.0–7.4 ppm), and spiro ring protons (δ ~3.5–4.5 ppm) .
- HRMS : Confirm molecular formula (e.g., C₂₀H₂₃FNO₃) and rule out impurities .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during cyclopropane carboxamide synthesis?
- Factors Influencing dr :
- Reagent Stoichiometry : Excess phenol derivatives (4.0 equiv.) improve diastereomer ratios (e.g., dr 23:1 in N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide) .
- Solvent and Temperature : Polar aprotic solvents (e.g., THF) at 0–25°C enhance selectivity .
- Case Study : A comparison of diastereomer ratios (dr) under varying conditions:
| Substrate | Phenol Equiv. | Solvent | dr | Yield | Reference |
|---|---|---|---|---|---|
| 12j | 4.0 | THF | 17:1 | 52% | |
| 12a | 4.0 | THF | 23:1 | 78% |
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Simulate binding to receptors (e.g., kinase domains) using software like AutoDock or Schrödinger Suite. Focus on the fluorophenyl group’s role in hydrophobic interactions .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to evaluate binding free energies (ΔG) .
- Validation : Compare computational predictions with experimental binding assays (e.g., SPR or ITC) to refine models .
Q. How can contradictory data on synthetic yields or diastereomer ratios be resolved?
- Root Cause Analysis :
- Substrate Effects : Electron-withdrawing groups (e.g., -F on phenyl) may reduce reactivity compared to electron-donating groups (e.g., -OCH₃), impacting yields .
- Chromatographic Artifacts : Co-elution of diastereomers may skew reported ratios; use chiral HPLC or SFC for accurate quantification .
Data-Driven Research Design
Q. What strategies improve the scalability of multi-step syntheses involving spirocyclic motifs?
- Flow Chemistry : Continuous flow reactors enhance reproducibility for steps like cyclopropanation or coupling, reducing side reactions .
- Catalytic Optimization : Replace stoichiometric reagents (e.g., DCC) with catalytic systems (e.g., Pd-catalyzed cross-coupling) to minimize waste .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter biological activity?
- Comparative Analysis :
- Lipophilicity : Fluorine increases logP (~2.5 vs. ~3.0 for -Cl), enhancing membrane permeability .
- Binding Affinity : Fluorophenyl derivatives show higher affinity for aromatic pockets in enzymes (e.g., kinase ATP-binding sites) .
- Experimental Design : Synthesize analogs with halogen substitutions and assay activity via enzyme inhibition (IC₅₀) or cellular viability (EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
